tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring fused with a pyrazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal and synthetic chemistry due to its structural rigidity, which enhances binding affinity in drug discovery, and its versatility as a building block for cross-coupling reactions .
Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where tert-butyl azetidine derivatives react with substituted pyrazole boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). For example, tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate intermediates are coupled with aryl/heteroaryl boronic acids to introduce diverse substituents .
Applications: It serves as a precursor for bioactive molecules, including kinase inhibitors (e.g., JAK inhibitors) and boron-containing analogs for proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
tert-butyl 3-pyrazol-1-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-9(8-13)14-6-4-5-12-14/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOPVJCESONOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696534 | |
| Record name | tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-28-0 | |
| Record name | 1,1-Dimethylethyl 3-(1H-pyrazol-1-yl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Key Intermediates
The synthesis typically proceeds through Boc-protected azetidine intermediates, enabling selective functionalization at the 3-position.
Intermediate Synthesis: tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4)
- Procedure : Hydrogenolysis of 1-benzylazetidin-3-ol (V-3) using 5% Pd/C in THF under H₂ yields deprotected azetidin-3-ol, which is subsequently Boc-protected.
Reaction Conditions: - Substrate: 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) - Catalyst: 5% Pd/C (1.75 g) - Solvent: THF (350 mL) - Yield: 88.7% - Key Data :
Parameter Value 1H-NMR (CDCl₃) δ 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H)
Functionalization at the 3-Position
The hydroxyl group in V-4 is modified to enable coupling with pyrazole:
Method A: Mitsunobu Reaction
- Reagents : Pyrazole, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
- Conditions :
- Solvent: THF or DCM
- Temperature: 0°C to room temperature
- Outcome : Direct substitution of the hydroxyl group with pyrazole via SN2 mechanism.
Method B: Oxidation and Wittig Reaction
- Step 1 : Oxidation of V-4 to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) using TEMPO/NaClO or a microchannel reactor with H₂O₂.
Reaction Conditions (Microchannel Reactor): - Substrate: V-4 (5.0 g, 28.8 mmol) - Catalyst: Composite catalyst-O₂ system - Yield: >95% - Step 2 : Wittig reaction with cyanomethylenetriphenylphosphorane to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) .
Pyrazole Coupling Strategies
Nucleophilic Aromatic Substitution
- Substrate : tert-Butyl 3-bromoazetidine-1-carboxylate.
- Conditions :
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: DMF or DMSO
- Temperature: 80–100°C
- Outcome : Pyrazole displaces bromide at the 3-position.
Cross-Coupling via Suzuki-Miyaura Reaction
- Substrate : 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine (analogous to intermediates in).
- Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂.
- Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Mitsunobu | High regioselectivity | Requires stoichiometric reagents | 60–75% |
| Nucleophilic Sub | Scalable | Harsh conditions | 50–65% |
| Suzuki Coupling | Compatible with boronate derivatives | Requires specialized catalysts | 70–85% |
Critical Considerations
- Protection-Deprotection : Boc groups enhance stability during functionalization.
- Green Chemistry : Microchannel reactors improve oxidation efficiency (e.g., V-4 to V-5) by reducing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
3-Pyrazol-1-yl-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or azetidine derivatives.
Scientific Research Applications
3-Pyrazol-1-yl-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrazol-1-yl-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes or receptors . The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Impact of Substituents :
- Electron-donating groups (e.g., methyl, methoxy) increase stability but may reduce reactivity in cross-coupling .
- Ortho-substituents (e.g., 5c) lower yields (70% vs. 80% for para-substituted 5d) due to steric hindrance .
- Heteroaromatic groups (e.g., 5l, 4p) enhance solubility and intermolecular interactions .
Key Observations :
- Para-substituted aryl groups (5d) achieve higher yields than ortho-substituted analogs (5c, 5f) due to reduced steric effects.
- Heterocyclic boronic acids (e.g., pyridyl in 5k) yield solids with higher melting points, suggesting improved crystallinity .
- Boc deprotection (e.g., compound 15) under acidic conditions (HCl/dioxane) proceeds efficiently (69% yield) .
Physicochemical Properties
Biological Activity
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1026796-28-0) is a heterocyclic compound notable for its potential biological activities. This compound features a tert-butyl ester group attached to a pyrazole and azetidine framework, which contributes to its interaction with various biological targets.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- Structure : The compound consists of a pyrazole ring linked to an azetidine ring via a carboxylate moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of target proteins, which may include:
- Enzyme inhibitors
- Receptor ligands
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties, particularly against protein kinases involved in cellular signaling pathways. For instance, azetidine derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory and autoimmune diseases .
2. Anticancer Properties
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, related compounds demonstrated significant cytotoxic activity against various leukemia and solid tumor cell lines, suggesting that this class of compounds may serve as potential anticancer agents . The mechanism involves the activation of apoptotic pathways through modulation of p53 and caspase signaling .
3. Pharmacological Applications
The compound has been investigated for its potential as a pharmaceutical intermediate in drug development, particularly in the synthesis of more complex heterocyclic compounds with enhanced biological activities . Its applications extend to:
- Development of enzyme inhibitors
- Creation of receptor ligands for therapeutic use
Case Study 1: JAK Inhibition
In a study focused on azetidine derivatives, including this compound, researchers found that these compounds effectively inhibited JAK activity, leading to reduced inflammation in animal models . This positions them as candidates for treating diseases like rheumatoid arthritis and certain cancers.
Case Study 2: Antitumor Activity
Another investigation into the anticancer properties of pyrazole derivatives highlighted their ability to induce apoptosis in human acute lymphoblastic leukemia (CEM-C7) cells. The study reported IC50 values indicating potent cytotoxicity at sub-micromolar concentrations, demonstrating the compound's potential as an antitumor agent .
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for high yields?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole and azetidine precursors. A representative route includes:
Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.
Azetidine Functionalization : Coupling the pyrazole moiety to the azetidine ring via nucleophilic substitution or Buchwald–Hartwig amination.
Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Critical conditions include:
- Temperature : Controlled heating (e.g., 60–80°C) during coupling steps to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) for azetidine functionalization.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and azetidine rings. For example, the pyrazole C-H protons appear as distinct singlets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₈N₃O₂).
- X-ray Crystallography : Resolves stereochemical ambiguities; azetidine puckering and pyrazole planarity can be confirmed .
Basic: What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
Methodological Answer:
Common reactions include:
- Oxidation : Using Dess–Martin periodinane or KMnO₄ to generate ketone derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds.
- Substitution : SN2 reactions at the azetidine nitrogen with alkyl halides or aryl boronic acids.
Product distribution depends on:
- pH : Acidic conditions favor azetidine ring opening, while basic conditions stabilize substitution.
- Steric Effects : Bulky reagents preferentially react at the less hindered pyrazole nitrogen .
Advanced: How can researchers optimize reaction conditions to mitigate competing pathways during functionalization?
Methodological Answer:
Competing pathways (e.g., over-oxidation or ring degradation) are minimized by:
- Temperature Modulation : Lower temperatures (0–25°C) suppress side reactions during Boc deprotection.
- Protecting Group Strategy : Using orthogonal protecting groups (e.g., Fmoc for amines) to selectively modify the azetidine or pyrazole.
- Catalyst Screening : Testing Pd, Cu, or Ni catalysts for coupling efficiency. For example, Pd(OAc)₂ with XPhos improves Suzuki–Miyaura cross-coupling yields .
Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. antitumor effects) be resolved?
Methodological Answer:
Contradictions arise from assay variability or off-target effects. Strategies include:
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 for inflammation, HeLa for tumor models).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm primary targets (e.g., COX-2 for anti-inflammatory activity).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent effects .
Advanced: What strategies are effective for controlling stereochemistry during azetidine ring functionalization?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ring closure.
- Crystallization-Induced Diastereomerism : Selectively crystallize desired enantiomers using chiral counterions .
Advanced: What in vitro and in vivo models are suitable for studying its pharmacokinetics and toxicity?
Methodological Answer:
- In Vitro :
- CYP450 Inhibition Assays : Evaluate metabolic stability using human liver microsomes.
- hERG Binding Assays : Assess cardiac toxicity risks.
- In Vivo :
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with sand or vermiculite; avoid water contact due to potential exothermic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
